Cas no 891842-90-3 (1H-Imidazole-2-carboxaldehyde, 4-bromo-1-(triphenylmethyl)-)

1H-Imidazole-2-carboxaldehyde, 4-bromo-1-(triphenylmethyl)- 化学的及び物理的性質
名前と識別子
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- 1H-Imidazole-2-carboxaldehyde, 4-bromo-1-(triphenylmethyl)-
- 891842-90-3
- 4-bromo-1-trityl-1H-imidazole-2-carbaldehyde
- SCHEMBL3849472
- 4-Bromo-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde
- DB-113173
- OSBRRDWSFAEJLH-UHFFFAOYSA-N
-
- インチ: InChI=1S/C23H17BrN2O/c24-21-16-26(22(17-27)25-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
- InChIKey: OSBRRDWSFAEJLH-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4C=O)Br
計算された属性
- 精确分子量: 416.05243Da
- 同位素质量: 416.05243Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 27
- 回転可能化学結合数: 5
- 複雑さ: 435
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.6
- トポロジー分子極性表面積: 34.9Ų
1H-Imidazole-2-carboxaldehyde, 4-bromo-1-(triphenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D283057-2g |
4-bromo-1-trityl-1H-imidazole-2-carbaldehyde |
891842-90-3 | 95% | 2g |
$885 | 2025-03-03 | |
eNovation Chemicals LLC | D283057-2g |
4-bromo-1-trityl-1H-imidazole-2-carbaldehyde |
891842-90-3 | 95% | 2g |
$885 | 2025-02-24 | |
eNovation Chemicals LLC | D283057-5g |
4-bromo-1-trityl-1H-imidazole-2-carbaldehyde |
891842-90-3 | 95% | 5g |
$1250 | 2025-02-24 | |
eNovation Chemicals LLC | D283057-10g |
4-bromo-1-trityl-1H-imidazole-2-carbaldehyde |
891842-90-3 | 95% | 10g |
$1885 | 2025-03-03 | |
eNovation Chemicals LLC | D283057-10g |
4-bromo-1-trityl-1H-imidazole-2-carbaldehyde |
891842-90-3 | 95% | 10g |
$1885 | 2025-02-24 | |
eNovation Chemicals LLC | D283057-2g |
4-bromo-1-trityl-1H-imidazole-2-carbaldehyde |
891842-90-3 | 95% | 2g |
$885 | 2025-03-03 | |
eNovation Chemicals LLC | D283057-5g |
4-bromo-1-trityl-1H-imidazole-2-carbaldehyde |
891842-90-3 | 95% | 5g |
$1250 | 2024-08-03 | |
eNovation Chemicals LLC | D283057-5g |
4-bromo-1-trityl-1H-imidazole-2-carbaldehyde |
891842-90-3 | 95% | 5g |
$1250 | 2025-03-03 | |
eNovation Chemicals LLC | D283057-2g |
4-bromo-1-trityl-1H-imidazole-2-carbaldehyde |
891842-90-3 | 95% | 2g |
$885 | 2024-08-03 | |
eNovation Chemicals LLC | D283057-10g |
4-bromo-1-trityl-1H-imidazole-2-carbaldehyde |
891842-90-3 | 95% | 10g |
$1885 | 2024-08-03 |
1H-Imidazole-2-carboxaldehyde, 4-bromo-1-(triphenylmethyl)- 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
1H-Imidazole-2-carboxaldehyde, 4-bromo-1-(triphenylmethyl)-に関する追加情報
Comprehensive Overview of 1H-Imidazole-2-carboxaldehyde, 4-bromo-1-(triphenylmethyl)- (CAS No. 891842-90-3)
The compound 1H-Imidazole-2-carboxaldehyde, 4-bromo-1-(triphenylmethyl)- (CAS No. 891842-90-3) is a specialized organic molecule with significant applications in pharmaceutical research and material science. Its unique structure, featuring a 4-bromo substitution and a triphenylmethyl (trityl) protecting group, makes it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its role in developing novel imidazole-based derivatives, which are pivotal in drug discovery and agrochemical formulations.
One of the key reasons for the growing attention toward 1H-Imidazole-2-carboxaldehyde, 4-bromo-1-(triphenylmethyl)- is its versatility in heterocyclic chemistry. The imidazole ring is a core scaffold in many biologically active compounds, including antifungal, antiviral, and anticancer agents. The presence of the aldehyde functional group further enhances its reactivity, allowing for diverse chemical transformations such as condensation reactions and nucleophilic additions. This makes it a sought-after building block for designing small-molecule inhibitors and catalysts.
In recent years, the demand for custom synthesis and high-purity intermediates has surged, driven by advancements in precision medicine and green chemistry. CAS No. 891842-90-3 aligns with these trends, as it enables the development of environmentally friendly synthetic routes. For instance, its triphenylmethyl group can be selectively removed under mild conditions, reducing the need for harsh reagents. This feature is particularly appealing to researchers focusing on sustainable synthesis and atom economy.
Another area where 1H-Imidazole-2-carboxaldehyde, 4-bromo-1-(triphenylmethyl)- shines is in the field of bioconjugation and probe design. The aldehyde moiety can form stable Schiff bases with amines, making it useful for labeling biomolecules or creating fluorescent tags. This property is exploited in diagnostic assays and molecular imaging, where precise tagging is crucial. Additionally, the bromo substituent offers a handle for further functionalization via cross-coupling reactions, expanding its utility in medicinal chemistry.
From a commercial perspective, the compound’s relevance is underscored by its inclusion in high-throughput screening libraries. Pharmaceutical companies often screen imidazole derivatives for potential drug candidates, and CAS No. 891842-90-3 provides a strategic starting point. Its stability under various conditions also makes it a reliable choice for long-term storage and scale-up production. As the industry shifts toward fragment-based drug design, such intermediates are becoming indispensable.
In conclusion, 1H-Imidazole-2-carboxaldehyde, 4-bromo-1-(triphenylmethyl)- (CAS No. 891842-90-3) is a multifaceted compound with broad applications in drug development, material science, and biotechnology. Its structural features and reactivity profile position it as a critical tool for modern chemists. As research continues to explore new frontiers in functional materials and targeted therapies, this compound is poised to play an even more prominent role in scientific innovation.
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